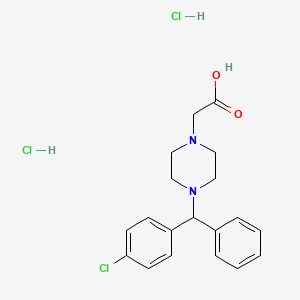
Cetirizine Impurity B dihydrochloride
概要
説明
セチリジン不純物 B 二塩酸塩は、第二世代の抗ヒスタミン薬であるセチリジン二塩酸塩中の不純物として存在する化学化合物です。セチリジンは、特にヒスタミン H1 受容体拮抗薬として、その抗アレルギー特性で広く使用されています。 セチリジン不純物 B 二塩酸塩は、セチリジン製剤の純度と有効性を確認するために頻繁に研究されています .
2. 製法
合成経路と反応条件: セチリジン不純物 B 二塩酸塩の合成は、2-(4-((4-クロロフェニル)(フェニル)メチル)ピペラジン-1-イル)酢酸と塩酸との反応によって行われます。 この反応は、通常、二塩酸塩の形成を確実にするために制御された条件下で行われます .
工業的製造方法: セチリジン不純物 B 二塩酸塩の工業的製造は、高い純度レベルを維持するために厳格なガイドラインに従って行われます。 このプロセスには、不要な副生成物を除去するために、結晶化と濾過を含む複数の精製ステップが含まれます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine Impurity B dihydrochloride involves the reaction of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows stringent guidelines to maintain high purity levels. The process involves multiple purification steps, including crystallization and filtration, to remove any unwanted by-products .
化学反応の分析
反応の種類: セチリジン不純物 B 二塩酸塩は、以下の化学反応を含め、さまざまな化学反応を起こします。
酸化: この反応は、過酸化水素などの酸化剤を使用して誘導することができます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して実施することができます。
一般的な試薬と条件:
酸化: 酸性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
生成される主な生成物:
酸化: カルボン酸の生成。
還元: 第二級アミンの生成。
置換: 置換ピペラジン誘導体の生成.
4. 科学研究への応用
セチリジン不純物 B 二塩酸塩は、主に科学研究で使用され、
セチリジン製剤の純度を確保する: 品質管理プロセスにおける標準物質として使用されます。
セチリジンの薬物動態を研究する: 不純物が体内の薬物の挙動にどのように影響するかを理解します。
分析方法を開発する: 医薬品製剤中の不純物を検出および定量する方法の開発に役立ちます.
科学的研究の応用
Cetirizine Impurity B dihydrochloride is primarily used in scientific research to:
Ensure the purity of Cetirizine formulations: It is used as a reference standard in quality control processes.
Study the pharmacokinetics of Cetirizine: Understanding how impurities affect the drug’s behavior in the body.
Develop analytical methods: It aids in the development of methods for detecting and quantifying impurities in pharmaceutical formulations.
作用機序
セチリジン不純物 B 二塩酸塩自体は直接的な治療効果はありませんが、その存在はセチリジンの全体的な有効性と安全性に影響を与える可能性があります。 セチリジンは、末梢の H1 受容体を選択的に阻害することで作用し、ヒスタミンが結合してアレルギー症状を引き起こすのを防ぎます .
類似の化合物:
セチリジン二塩酸塩: 抗ヒスタミン薬として使用される親化合物。
レボセチリジン二塩酸塩: H1 受容体に対する親和性が高いセチリジンのエナンチオマー。
ヒドロキシジン二塩酸塩: 第一世代の抗ヒスタミン薬
類似化合物との比較
Cetirizine dihydrochloride: The parent compound, used as an antihistamine.
Levocetirizine dihydrochloride: An enantiomer of Cetirizine with higher affinity for H1 receptors.
Hydroxyzine dihydrochloride: A first-generation antihistamine from
特性
IUPAC Name |
2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2.2ClH/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24;;/h1-9,19H,10-14H2,(H,23,24);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPZEDLYSAUAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000690-91-4 | |
| Record name | 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


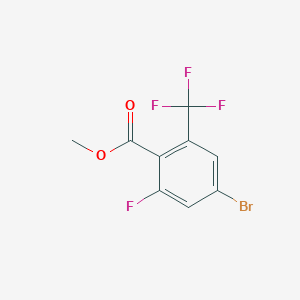

![[4-Bromo-2-(difluoromethyl)phenyl]boronic acid](/img/structure/B8175884.png)

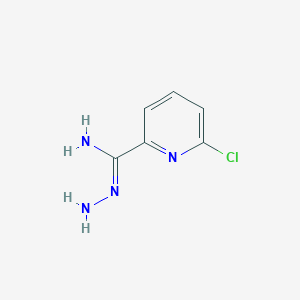
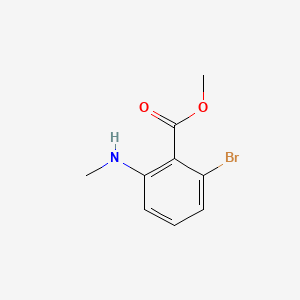
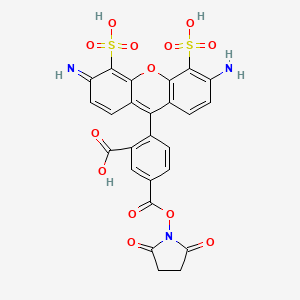
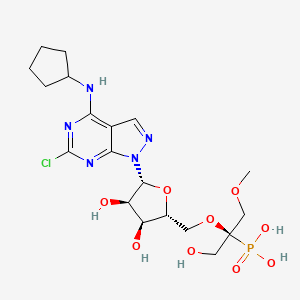
![4-[[4-(2,6-Difluorophenyl)-5-oxotetrazole-1-carbonyl]-propan-2-ylamino]-3-phenoxybenzoic acid](/img/structure/B8175928.png)
![[3-[Bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone;methanesulfonic acid](/img/structure/B8175930.png)
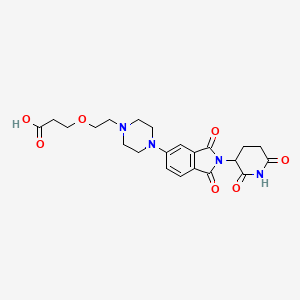
![sodium;4-[(2E)-2-[3-(4-nitrophenyl)-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]benzenesulfonate](/img/structure/B8175950.png)
